1-Bromo-4-[(phenylsulfonyl)methyl]benzene
Overview
Description
1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a synthetic compound that has been used in a variety of scientific research applications. It is a benzene-based compound that contains a bromo substituent and a phenylsulfonylmethyl group. This compound has been studied for its biochemical and physiological effects, its synthesis method, and its mechanism of action.
Scientific Research Applications
Crystal Structure and Interactions
1-Bromo-4-[(phenylsulfonyl)methyl]benzene's derivatives exhibit notable crystal structures and interactions. For instance, the title compound in one study, C15H11BrO3S, prepared through the oxidation of 5-bromo-2-methyl-3-phenylsulfanyl-1-benzofuran, displayed unique crystal structures stabilized by C—H⋯π interactions (Choi et al., 2008). Similarly, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran showed an interesting molecular structure with significant intermolecular C—H⋯O hydrogen bond and Br⋯O halogen bond interactions (Choi et al., 2009).
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized in various studies. For example, a study demonstrated the synthesis of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, showcasing the versatility of bromo derivatives in nucleophilic substitution reactions (Namolingam et al., 2001). Another research synthesized and characterized 1-bromo-4-(3,7-dimethyloctyl)benzene, highlighting its utility in the bottom-up synthesis of planar one-dimensional graphene nanoribbons (Patil et al., 2012).
Applications in Organic Synthesis
The compound has been utilized in organic synthesis, like in the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as chemical equivalents of acetylenes (Vasin et al., 2015), and in creating 2,3‐Dibromo‐1‐(Phenylsulfonyl)‐1‐Propene as a reagent for synthesizing furans and cyclopentenones (Watterson et al., 2003).
Inhibitory and Sensor Activities
Notably, some derivatives have shown potential in inhibitory activities against enzymes. A study on bromophenol derivatives with S, including natural products, demonstrated inhibitory activities against enzymes like acetylcholinesterase and carbonic anhydrase isoenzymes (Bayrak et al., 2019). Additionally, a blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule, synthesized using bisbenzimidazolyl bromobenzene, exhibited utility in sensing CN– and halide anions (Brazeau et al., 2017).
Conformational Studies
Conformational studies on derivatives of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene have also been conducted. For instance, a study on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene revealed its conformation where both o-methine hydrogens were coplanar with the ring, directed toward the bromine (Okazaki et al., 1989).
properties
IUPAC Name |
1-(benzenesulfonylmethyl)-4-bromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYBPFPURCUQAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459234 | |
Record name | SBB054228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(phenylsulfonyl)methyl]benzene | |
CAS RN |
91110-68-8 | |
Record name | SBB054228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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